molecular formula C14H19N3 B1272909 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine CAS No. 285984-25-0

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

Cat. No. B1272909
M. Wt: 229.32 g/mol
InChI Key: ITHNHEWXIBNEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives with a tert-butyl group has been explored through various methods. For instance, the synthesis of 3-amino-5-tert-butylpyrazole derivatives involves N-amination with hydroxylamine-O-sulfonic acid, leading to good regiochemical control and the formation of 1,5-diaminopyrazole . Another approach for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides involves a two-step process starting from potassium tricyanomethanide, featuring a selective Sandmeyer reaction . Additionally, a one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, which is notable for its operational ease and short reaction time .

Molecular Structure Analysis

The molecular structures of tert-butyl pyrazole derivatives have been extensively studied. For example, the crystal structure of pyrazolotriazepine has been reported, providing insights into the arrangement of these molecules . Structural studies have also been conducted on 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, revealing planar heterocyclic cores and intermolecular hydrogen bonding . The buttressing effect of a 4-tert-butyl substituent on the molecular structure of 4-tert-butylpyrazoles has been examined through X-ray, NMR, and calorimetric studies .

Chemical Reactions Analysis

The reactivity of tert-butyl pyrazole derivatives with various electrophiles has been explored. Reactions with acetic anhydride, DMF acetal, aromatic aldehydes, and methoxymethylene Meldrum's acid occur at the amino groups without cyclization . Additionally, the reaction of diaminopyrazole with carbon disulfide followed by alkylation leads to the formation of pyrazolo[1,5-b]1,2,4-triazole, a useful photographic magenta coupler . The reactivity of these compounds under UV irradiation has also been studied, with some derivatives demonstrating stability while others undergo decomposition .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrazole derivatives are closely linked to their molecular structures. The presence of tert-butyl groups influences the formation of hydrogen-bonded chains and aggregates, as observed in various crystallographic studies . The equilibrium geometries and vibrational frequencies of these compounds have been calculated using density functional theory (DFT) and compared with experimental results, showing good agreement . The formation of hydrogen-bonded supramolecular structures in zero, one, and two dimensions has been observed, highlighting the versatility of these compounds in forming diverse solid-state architectures .

Scientific Research Applications

Structural and Activity Relationships

Research on the structural and activity relationships of compounds like 5-tert-butyl-2-p-tolyl-2H-pyrazol-3-ylamine has led to the development of inhibitors for p38alpha MAP kinase. These inhibitors are significant for treating autoimmune diseases. Studies on these compounds help understand how certain functional groups influence molecular binding affinities and how they interact with biological targets (Regan et al., 2003).

Organic Chemistry and Synthesis

In the field of organic chemistry, 5-tert-butyl-2-p-tolyl-2H-pyrazol-3-ylamine plays a role in various synthetic processes. For instance, it has been used in the 1,3-dipolar cycloaddition reactions, yielding pyrazole derivatives, crucial for further chemical modifications and applications (González et al., 2013). Moreover, its involvement in the synthesis of tetrahydropyrazolopyrazine building blocks demonstrates its utility in creating complex molecular structures (Shu et al., 2012).

Catalysis and Polymerization

This compound is also involved in catalysis and polymerization studies. For instance, it has been used in the development of nickel(II) catalyzed processes for oligomerization and polymerization of ethylene, demonstrating its utility in material science and industrial chemistry (Obuah et al., 2014).

Organic Electronics

In the field of organic electronics, derivatives of 5-tert-butyl-2-p-tolyl-2H-pyrazol-3-ylamine have been studied for their potential use in organic light-emitting diodes (OLEDs). This research is significant for the development of advanced materials for electronic devices (Cherpak et al., 2011).

properties

IUPAC Name

5-tert-butyl-2-(4-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-10-5-7-11(8-6-10)17-13(15)9-12(16-17)14(2,3)4/h5-9H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHNHEWXIBNEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388044
Record name 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

CAS RN

285984-25-0
Record name 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of p-tolylhydrazine hydrochloride (100 g, 630 mmol) in EtOH (1251 mL) was added 4,4-dimethyl-3-oxopentanenitrile (88 g, 699 mmol) and HCl (62.5 mL, 750 mmol). The resulting mixture was stirred at reflux overnight. The reaction mixture was cooled to room temperature and concentrated in vacuo to c.a. ⅓ of the original volume. The reaction mixture was then cooled in an ice-bath and taken to c.a. pH 8-9 with 6M aq NaOH. The reaction mixture was extracted with diethyl ether (500 mL) and the organic phase washed with water (2×300 mL) before being dried over magnesium sulphate and concentrated in vacuo to afford an orange solid. The solid was suspended in iso-hexane and stirred at reflux for 2.5 h before being cooled and filtered whilst still hot to yield the subtitle product 3-tert-butyl-1-p-tolyl-1H-pyrazol-5-amine as a pale brown solid (76.5 g, 52%); Rt 1.31 min (Method 1); m/z 230 (M+H)+ (ES+); 1H NMR δ: 1.20 (9H, s), 2.32 (3H, s), 5.10 (2H, br s), 5.35 (1H, s), 7.24 (2H, d), 7.42 (2H, m).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Name
Quantity
62.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1251 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4,4-dimethyl-3-oxopentanenitrile (2.503 g, 20 mmol) and p-tolylhydrazine hydrochloride (3.173 g, 20 mmol) in EtOH was heated at 90° C. for 8 hours. The reaction was quenched by adding water and extracted with DCM. Extracts were dried over MgSO4 and concentrated to give 3-tert-butyl-1-p-tolyl-1H-pyrazol-5-amine as solid (4.537 g, 99%). 1H NMR (300 MHz, CDCl3) δ 1.31 (s, 9H), 2.36 (s, 3H), 3.69 (s, 2H), 5.51 (s, 1H), 7.25 (d, 2H), 7.44 (d, 2H); LC-MS (ESI) m/z 230 (M+H)+.
Quantity
2.503 g
Type
reactant
Reaction Step One
Quantity
3.173 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of p-tolyl-hydrazine hydrochloride (15.86 g, 100 mmol) and pivaloylacetonitrile (17.9 g, 143 mmol) dissolved in MeOH (65 mL) was heated to reflux for 18 hours under N2 atmosphere. The mixture was cooled to room temperature and concentrated under reduced pressure. The residue was triturated with ether and collected by filtration. The solid was dried under high vacuum to provide 26.6 g of white solid (99% yield).
Quantity
15.86 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
Reactant of Route 2
Reactant of Route 2
5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
Reactant of Route 3
Reactant of Route 3
5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
Reactant of Route 4
Reactant of Route 4
5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
Reactant of Route 5
Reactant of Route 5
5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

Citations

For This Compound
4
Citations
B Latli - … and Radiopharmaceuticals: The Official Journal of the …, 2004 - Wiley Online Library
… 5-tert-butyl-2-p-tolyl-2H-pyrazol-3-ylamine-HCl (1) (443.4mg, 1.67mmol) in CH2Cl2 (30 ml), stirred at room temperature, was added a saturated solution of NaHCO3 (30 ml). The …
H Lehmann, L LaVecchia - Organic Process Research & …, 2010 - ACS Publications
… After filtration and drying 5-tert-butyl-2-p-tolyl-2H-pyrazol-3-ylamine 4a was isolated as an off-white solid (117 g, 85%). HPLC (t R 3.74 min, 100%); mp 196 C dec; 1 H NMR (400 MHz, …
Number of citations: 42 pubs.acs.org
S Röhm, BT Berger, M Schröder… - Journal of medicinal …, 2019 - ACS Publications
… The residue was suspended in CH 2 Cl 2 (2 mL) and added to a stirring solution of 5-tert-butyl-2-p-tolyl-2H-pyrazol-3-ylamine (82 mg, 0.360 mmol) in pyridine (2 mL) under argon …
Number of citations: 23 pubs.acs.org
D Dallinger, H Lehmann, JD Moseley… - … Process Research & …, 2011 - ACS Publications
… After filtration and drying overnight in vacuum at 50 C, 5-tert-butyl-2-p-tolyl-2H-pyrazol-3-ylamine 12a was isolated as an off-white solid (272 g, 82%) and a purity of 99% by HPLC (215 …
Number of citations: 58 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.